4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde
Overview
Description
4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is an organic compound with the molecular formula C16H15BrO3 and a molecular weight of 335.19 g/mol . This compound is characterized by the presence of a bromobenzyl group attached to an ethoxybenzaldehyde moiety through an ether linkage. It is primarily used in chemical research and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzyl bromide and 3-ethoxybenzaldehyde.
Etherification: The 4-bromobenzyl bromide undergoes a nucleophilic substitution reaction with 3-ethoxybenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or acetone.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzoic acid.
Reduction: 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzyl alcohol.
Substitution: 4-[(4-Azidobenzyl)oxy]-3-ethoxybenzaldehyde.
Scientific Research Applications
4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromobenzyl group can facilitate binding to specific molecular targets, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde
- 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde
- 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
Uniqueness
4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is unique due to the presence of both the bromobenzyl and ethoxybenzaldehyde groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Biological Activity
4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde, a compound with the molecular formula CHBrO, has garnered interest in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 373.26 g/mol
- CAS Number : 1337902
- Structure : The compound features a bromobenzyl ether linked to an ethoxy-substituted benzaldehyde, which may influence its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of benzaldehyde compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The presence of the bromine atom is thought to enhance the lipophilicity and membrane permeability of these compounds, thereby improving their antibacterial efficacy.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 25 µg/mL |
Escherichia coli | 50 µg/mL |
Pseudomonas aeruginosa | 100 µg/mL |
Anti-inflammatory Activity
In vitro studies have demonstrated that compounds with structural similarities to this compound can inhibit the production of pro-inflammatory cytokines. The mechanism involves the suppression of NF-kB activation, which is crucial in mediating inflammatory responses.
Cytotoxicity and Cancer Research
The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity may be attributed to differential uptake mechanisms or varying metabolic pathways in cancerous versus normal cells.
The biological activity of this compound is hypothesized to involve:
- Interaction with Cellular Targets : The bromobenzyl group may facilitate interactions with cellular membranes or specific receptors, modulating signaling pathways.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Oxidative Stress Induction : The compound might induce oxidative stress in cancer cells, leading to apoptosis through reactive oxygen species (ROS) generation.
Case Studies
- Antimicrobial Efficacy : A study conducted on various benzaldehyde derivatives reported that this compound exhibited a dose-dependent inhibition of bacterial growth, particularly against Gram-positive bacteria.
- Cytotoxicity Assays : In a comparative analysis involving several synthetic derivatives, it was found that this compound had an IC value of approximately 15 µM against MDA-MB-231 breast cancer cells, indicating potent cytotoxic effects.
- Inflammation Models : In vivo studies using murine models of inflammation showed that administration of the compound significantly reduced paw edema in a carrageenan-induced model, supporting its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
4-[(4-bromophenyl)methoxy]-3-ethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-2-19-16-9-13(10-18)5-8-15(16)20-11-12-3-6-14(17)7-4-12/h3-10H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTZMMKVTMZRBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352784 | |
Record name | 4-[(4-bromobenzyl)oxy]-3-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443292-05-5 | |
Record name | 4-[(4-Bromophenyl)methoxy]-3-ethoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=443292-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-bromobenzyl)oxy]-3-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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